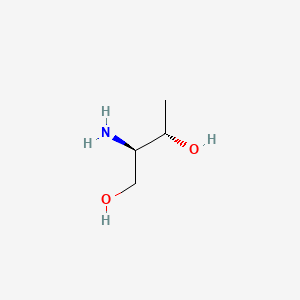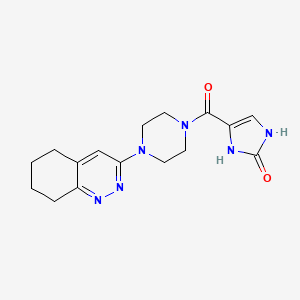
4-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.376. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bacterial Efflux Pump Inhibitors
Compounds similar to the one mentioned have been studied for their role as bacterial efflux pump inhibitors. These are chemical compounds capable of restoring antibiotic efficacy against multidrug-resistant bacteria by reversing the mechanisms of multidrug resistance, particularly in Gram-negative bacteria like E. coli. This is achieved through the inhibition of the efflux pump AcrA/AcrB/TolC, a primary multidrug resistance mechanism in these bacteria, consisting of a membrane fusion protein (AcrA), a Resistant-Nodulation-Division protein (AcrB), and an outer membrane factor (TolC) (Żesławska, Nitek, & Handzlik, 2017).
Antimicrobial and Antifungal Agents
A variety of synthesized derivatives with similar structures have been screened for their in vitro antimicrobial activities. Among these, certain compounds have shown excellent antibacterial and antifungal activities compared to standard drugs, indicating their potential in medicinal chemistry for treating infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antidiabetic Compounds
Piperazine derivatives, which share structural similarities with the compound , have been identified as new antidiabetic compounds. Studies have focused on the structure-activity relationships in a series of these derivatives, leading to the identification of potent antidiabetic agents that mediate their effects by increasing insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).
Chemosensitizers for Drug-Resistant Bacteria
Research has also explored the ability of similar compounds to act as chemosensitizers, improving the efficacy of antibiotics in drug-resistant strains of bacteria like Staphylococcus aureus MRSA. These studies highlight the potential mechanism of action and the structural properties critical for restoring antibiotic efficacy in resistant strains (Matys et al., 2015).
properties
IUPAC Name |
4-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c23-15(13-10-17-16(24)18-13)22-7-5-21(6-8-22)14-9-11-3-1-2-4-12(11)19-20-14/h9-10H,1-8H2,(H2,17,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIQHXLKLXQXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CNC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625266.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B2625267.png)
![(1H-indol-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625268.png)
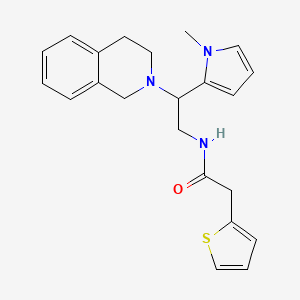
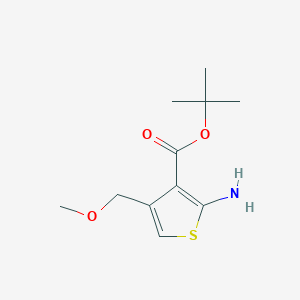


![2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2625279.png)

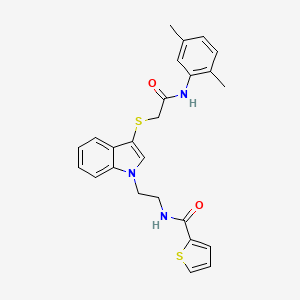

![4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2625284.png)

